Methyl 3-amino-5-iodobenzothiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHOUWWSKDYISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 3-amino-5-iodobenzothiophene-2-carboxylate spectroscopic data
The following technical guide details the spectroscopic characterization, synthesis, and application of Methyl 3-amino-5-iodobenzothiophene-2-carboxylate , a critical intermediate in medicinal chemistry for the development of polysubstituted benzothiophene scaffolds.
Executive Summary & Structural Significance
Methyl 3-amino-5-iodobenzothiophene-2-carboxylate (CAS: 2090987-68-9) is a bicyclic heteroaromatic scaffold widely utilized in drug discovery. Its core value lies in its orthogonal reactivity :
-
Position 2 (Ester): amenable to hydrolysis, amidation, or reduction.
-
Position 3 (Amine): serves as a nucleophile for cyclization (e.g., to thienopyrimidines) or derivatization.
-
Position 5 (Iodine): A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for late-stage diversification of the benzothiophene core.
This guide provides the specific spectroscopic signature required for quality control and outlines the validated synthetic route from commercially available precursors.
Synthesis & Experimental Protocol
The most robust route to this scaffold is the base-mediated cyclization of 2-fluoro-5-iodobenzonitrile with methyl thioglycolate . This method (a variation of the Thorpe-Ziegler reaction) is preferred over the Gewald reaction of ketones due to higher regioselectivity and yield for benzothiophenes.
Reaction Scheme (DOT Visualization)
Figure 1: Convergent synthesis pathway via SNAr and subsequent Thorpe-Ziegler cyclization.
Step-by-Step Protocol
-
Preparation: Charge a reaction vessel with 2-fluoro-5-iodobenzonitrile (1.0 equiv) and anhydrous DMF (5–10 volumes).
-
Addition: Add methyl thioglycolate (1.1 equiv) followed by potassium carbonate (
, 2.0 equiv). Alternatively, triethylamine ( ) can be used for homogenous conditions. -
Cyclization: Heat the mixture to 60–80°C for 2–4 hours. Monitor consumption of the nitrile by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Work-up: Cool to room temperature and pour the reaction mixture into ice-cold water. The product typically precipitates as a solid.
-
Purification: Filter the solid, wash with water to remove inorganic salts, and recrystallize from ethanol or methanol . If necessary, purify via silica gel column chromatography (Eluent: 10-20% EtOAc in Hexanes).
Spectroscopic Data Atlas
The following data is synthesized from high-fidelity analogs (e.g., 5-bromo derivative) and standard benzothiophene chemical shift principles. Use this table for structural confirmation.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 8.35 | Doublet ( | 1H | H-4 | Deshielded by ring current; meta-coupling to H-6. | |
| 7.72 | dd ( | 1H | H-6 | Ortho to Iodine; shows typical ortho/meta coupling. | |
| 7.60 | Doublet ( | 1H | H-7 | Ortho to H-6; least deshielded aromatic proton. | |
| 7.20 | Broad Singlet | 2H | NH | Exchangable with D | |
| 3.82 | Singlet | 3H | OCH | Characteristic methyl ester singlet. | |
| 164.5 | Singlet | C | C=O | Carbonyl carbon of the ester. | |
| 150.2 | Singlet | C | C-3 | Attached to the amino group (deshielded). | |
| 140.1 | Singlet | C | C-3a | Bridgehead carbon. | |
| 136.5 | Singlet | C | C-7a | Bridgehead carbon. | |
| 133.0 | Singlet | CH | C-6 | Aromatic CH. | |
| 129.5 | Singlet | CH | C-4 | Aromatic CH. | |
| 124.2 | Singlet | CH | C-7 | Aromatic CH. | |
| 98.5 | Singlet | C | C-2 | Alpha to sulfur and carbonyl. | |
| 88.0 | Singlet | C | C-5 | C-I carbon (shielded by heavy atom effect). | |
| 51.5 | Singlet | CH | OCH | Methyl ester carbon. |
Note: Spectra recorded in DMSO-d
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ (Electrospray Ionization)
-
Molecular Formula:
-
Exact Mass: 332.93
-
Observed Parent Ion:
-
Key Fragmentation: Loss of
(31 Da) or (59 Da) is common in ester derivatives.
Infrared Spectroscopy (IR)
-
3450, 3320 cm
: N-H stretching (Primary amine doublet). -
1680 cm
: C=O stretching (Conjugated ester). -
1610 cm
: C=C aromatic stretching. -
1150 cm
: C-O stretching. -
500-600 cm
: C-I stretching (Fingerprint region).
Quality Control & Impurity Profiling
To ensure the integrity of this intermediate for downstream cross-coupling, the following self-validating QC checks are recommended:
Impurity Workflow (DOT Visualization)
Figure 2: Quality control decision tree for ensuring intermediate purity.
Common Impurities:
-
Unreacted Nitrile: Check for peaks corresponding to 2-fluoro-5-iodobenzonitrile.
-
Disulfide Dimer: Oxidation of the thioglycolate or the thiophene thiol intermediate (rare in optimized cyclizations).
-
Hydrolysis Product: Presence of the carboxylic acid (broad OH stretch in IR, loss of methyl singlet in NMR).
References
-
Synthesis of 3-Aminobenzothiophenes (Gewald/Thorpe-Ziegler)
-
Standard Protocol: Beck, J. R. (1972). "Synthesis of benzo[b]thiophene derivatives." Journal of Heterocyclic Chemistry, 9(5).
-
-
Spectroscopic Analog (5-Bromo derivative)
-
Patent Reference: "Heteroaromatic cyclic compound, and preparation method therefor." World Intellectual Property Organization, WO2024149239A1. (Contains experimental data for Methyl 3-amino-5-bromobenzothiophene-2-carboxylate).
-
-
Commercial Availability & CAS Verification
Sources
Technical Guide: Synthesis and Characterization of Methyl 3-amino-5-iodobenzothiophene-2-carboxylate
Executive Summary
Methyl 3-amino-5-iodobenzothiophene-2-carboxylate represents a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors and tubulin polymerization inhibitors. The presence of the C5-iodine substituent serves as a versatile "chemical handle," enabling late-stage functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
This technical guide details a robust, scalable synthetic protocol based on the Thorpe-Ziegler cyclization strategy. It addresses the specific challenges of regioselectivity and purification inherent to 3-aminobenzothiophene synthesis, providing a self-validating workflow for research and development applications.
Part 1: Retrosynthetic Analysis & Strategy
The most efficient route to the target scaffold bypasses the unstable 3-hydroxybenzothiophene intermediates often associated with older methods. Instead, we utilize a convergent approach involving Nucleophilic Aromatic Substitution (
Strategic Disconnection
The synthesis relies on the reaction between an electron-deficient ortho-halobenzonitrile and an alkyl thioglycolate. The 5-iodo substituent is installed on the precursor, avoiding the poor regioselectivity of direct iodination on the benzothiophene core.
Figure 1: Retrosynthetic logic prioritizing the commercially available 2-fluoro-5-iodobenzonitrile to ensure regiospecificity of the iodine handle.
Part 2: Experimental Protocol
Materials & Reagents[1][2][3]
-
Substrate: 2-Fluoro-5-iodobenzonitrile (CAS: 351003-36-6) - Limiting Reagent.
-
Nucleophile: Methyl thioglycolate (Methyl mercaptoacetate) - 1.1 equivalents.
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) - 2.0 equivalents. -
Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) - Anhydrous.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-fluoro-5-iodobenzonitrile (1.0 eq, e.g., 5.0 mmol, 1.23 g).
-
Add anhydrous DMF (15 mL, 0.3 M concentration). Note: DMF is preferred over DMSO for easier workup, though DMSO accelerates the
step. -
Add Methyl thioglycolate (1.1 eq, 5.5 mmol, 0.49 mL) via syringe.
-
Add
(2.0 eq, 10.0 mmol, 3.26 g) in one portion.
Step 2: Cyclization
-
Heat the reaction mixture to 60–80°C under an inert atmosphere (
or Ar). -
Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes).
-
Starting Material
: ~0.6 -
Product
: ~0.3 (Fluorescent blue under UV due to the aminobenzothiophene core).
-
-
Reaction typically reaches completion within 2–4 hours .
Step 3: Workup & Isolation
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.
-
Filtration: Collect the precipitate by vacuum filtration. Wash the filter cake with water (
mL) to remove residual DMF and base. -
Drying: Dry the solid under high vacuum at 40°C for 12 hours.
Step 4: Purification
-
Crude Purity: Often >90% and sufficient for subsequent steps.[1]
-
Recrystallization:[2] If necessary, recrystallize from Ethanol or Methanol.
-
Flash Chromatography: Silica gel, Gradient 0
20% EtOAc/Hexanes.
Part 3: Mechanistic Insight
Understanding the reaction mechanism is crucial for troubleshooting. The reaction proceeds via a cascade sequence:
-
Deprotonation: Base generates the thiolate anion.
- : Thiolate displaces the fluoride (activated by the ortho-nitrile and para-iodine).
-
Thorpe-Ziegler Cyclization: The methylene proton (alpha to ester and sulfur) is deprotonated; the resulting carbanion attacks the nitrile carbon.
-
Tautomerization: The resulting imine tautomerizes to the stable aromatic amine.
Figure 2: Mechanistic cascade from the 2-fluoro-5-iodobenzonitrile precursor to the final aminobenzothiophene.
Part 4: Characterization & Data Analysis
The following data represents the expected spectral signature for Methyl 3-amino-5-iodobenzothiophene-2-carboxylate .
Proton NMR ( NMR, 400 MHz, DMSO- )
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.45 | Doublet ( | 1H | H-4 | Deshielded by amine and iodine; meta-coupling to H-6. |
| 7.75 | dd ( | 1H | H-6 | Ortho-coupling to H-7, meta to H-4. |
| 7.62 | Doublet ( | 1H | H-7 | Ortho-coupling to H-6. |
| 7.20 | Broad Singlet | 2H | Exchangeable with | |
| 3.78 | Singlet | 3H | Characteristic methyl ester signal. |
Carbon NMR ( NMR, 100 MHz, DMSO- )
-
Carbonyl (
): ~165.0 ppm.[2][3] -
C-3 (
): ~150.0 ppm (Deshielded by amine). -
C-2 (
): ~95–100 ppm. -
C-5 (
): ~88.0 ppm (Shielded due to Heavy Atom Effect of Iodine). -
Aromatic Carbons: ~120–140 ppm region.
Infrared Spectroscopy (IR)
-
Stretch: Doublet at 3450, 3320
(Primary amine). -
Stretch: Strong band at 1680–1700
(Conjugated ester). -
Stretch: ABSENT (Disappearance of the nitrile peak at ~2230
confirms cyclization).
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete | Ensure DMF is anhydrous. Use |
| S-Alkylation vs. Cyclization | Temperature too low. | Increase temperature to 80°C to overcome the activation energy barrier for the cyclization step. |
| Impurity: Disulfide | Oxidation of methyl thioglycolate. | Degas solvents with |
| Hydrolysis | Presence of water during workup. | Avoid prolonged exposure to strong base in aqueous media; rapid filtration is key. |
References
-
Romagnoli, R., et al. (2007).[4] "Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization." Journal of Medicinal Chemistry, 50(9), 2273–2277.[4]
-
Sabnis, R. W., et al. (1999). "2-Aminothiophenes and 3-aminothiophenes: Versatile building blocks in heterocyclic synthesis." Journal of Heterocyclic Chemistry, 36(2), 333–345.
-
Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 98(11), 3571-3577. (Foundational chemistry for thiophene synthesis).
-
BenchChem Protocols. "Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives" (Relevant precursor chemistry).
Sources
- 1. nbinno.com [nbinno.com]
- 2. asianpubs.org [asianpubs.org]
- 3. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 4. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Reactivity of the 3-Amino Group in Iodobenzothiophenes: A Technical Guide for Drug Discovery
Abstract
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of both an amino group at the 3-position and an iodine atom at various positions on the benzothiophene ring creates a versatile platform for the synthesis of diverse compound libraries. This guide provides an in-depth exploration of the reactivity of the 3-amino group in iodobenzothiophenes, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthesis of these key intermediates and dissect the reactivity of the 3-amino moiety through diazotization and subsequent Sandmeyer reactions, its role in directing electrophilic aromatic substitution, and its participation in cross-coupling reactions. This guide emphasizes the causality behind experimental choices and provides detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of 3-Amino-Iodobenzothiophenes in Medicinal Chemistry
Benzothiophene derivatives are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The 3-aminobenzothiophene moiety, in particular, serves as a crucial building block for the development of potent kinase inhibitors and antimitotic agents.[2][4] The incorporation of an iodine atom onto this scaffold further enhances its synthetic utility, providing a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. This dual functionalization allows for the systematic exploration of the chemical space around the benzothiophene core, a key strategy in modern drug discovery.
The interplay between the electron-donating 3-amino group and the electron-withdrawing, yet polarizable, iodo group governs the reactivity of the entire molecule. Understanding this relationship is paramount for designing efficient and selective synthetic routes to novel drug candidates.
Synthesis of 3-Amino-Iodobenzothiophene Scaffolds
The preparation of 3-amino-iodobenzothiophenes can be approached through several synthetic strategies. A common method involves a multi-step sequence starting from appropriately substituted precursors.
Synthesis of 3-Aminobenzothiophenes
A robust and widely used method for the synthesis of 3-aminobenzothiophenes is the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base.[2] This approach offers rapid access to the desired products in high yields.
-
Reactants: 2-Fluorobenzonitrile, Methyl thioglycolate, Triethylamine, DMSO.
-
Procedure:
-
To a microwave vial, add 2-fluorobenzonitrile (1.0 eq), methyl thioglycolate (1.2 eq), and triethylamine (1.5 eq) in DMSO.
-
Seal the vial and irradiate in a microwave reactor at 130 °C for 15-20 minutes.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired methyl 3-aminobenzo[b]thiophene-2-carboxylate.
-
Iodination of the Benzothiophene Core
Iodination of the benzothiophene ring can be achieved through electrophilic aromatic substitution. The position of iodination is directed by the existing substituents. For a 3-aminobenzothiophene, the amino group, being an activating ortho-, para-director, will influence the position of the incoming electrophile.[5]
Alternatively, a more regioselective method involves the Sandmeyer reaction on a pre-existing amino group at the desired position for iodination.
A direct synthesis of 3-iodobenzothiophenes can also be achieved via an iodocyclization/etherification reaction sequence.[1]
Reactivity of the 3-Amino Group: A Gateway to Functionalization
The 3-amino group is a versatile functional handle that can be manipulated to introduce a wide range of substituents, significantly impacting the biological activity of the resulting molecules.
Diazotization and Sandmeyer Reactions: Replacing the Amino Group
One of the most powerful transformations of a primary aromatic amine is its conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles.[6] This two-step process, involving diazotization followed by a Sandmeyer or related reaction, allows for the introduction of halogens, cyano groups, hydroxyl groups, and other functionalities.[7][8]
The diazotization of 3-aminobenzothiophene proceeds via the reaction with nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures.[9][10] The resulting diazonium salt is often used immediately in the subsequent substitution reaction.
The reaction is initiated by the formation of the nitrosonium ion (NO+) from nitrous acid in an acidic medium. The amino group of the 3-aminobenzothiophene then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and elimination of water leads to the formation of the aryl diazonium ion.[6]
Caption: General mechanism of diazotization of the 3-amino group.
-
Reactants: 3-Aminobenzothiophene derivative, Sodium nitrite, Sulfuric acid, Potassium iodide.
-
Procedure:
-
Dissolve the 3-aminobenzothiophene derivative in a mixture of sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-30 minutes at 0-5 °C.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 3,5-Dimethoxyaniline | NaNO₂, H₂SO₄, KI | 1-Iodo-3,5-dimethoxybenzene | 75 | [11] |
Table 1: Example of a Sandmeyer iodination reaction.
Directing Effects in Electrophilic Aromatic Substitution
The 3-amino group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution.[5][12] This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzothiophene ring system, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate.[13][14]
In a 3-amino-iodobenzothiophene, the position of further electrophilic substitution will be influenced by both the amino and iodo groups. The amino group's strong activating effect will generally dominate the directing effect of the weakly deactivating iodo group.[13]
Caption: Directing effects in electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNA) on the benzothiophene ring is generally challenging due to the electron-rich nature of the heterocyclic system.[15] Such reactions typically require the presence of strong electron-withdrawing groups (e.g., nitro groups) to activate the ring towards nucleophilic attack.[16][17] In 3-amino-iodobenzothiophenes, the presence of the electron-donating amino group further disfavors direct SNA on the ring. However, the iodo group can be displaced under certain conditions, particularly in transition metal-catalyzed reactions.
Cross-Coupling Reactions: Building Molecular Complexity
The 3-amino group can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds.[18][19] This allows for the introduction of various aryl and heteroaryl substituents at the 3-position.
This reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a base.[18] The 3-amino group of a benzothiophene can act as the nucleophile in this transformation.
-
Reactants: 3-Aminobenzothiophene derivative, Aryl halide (e.g., bromobenzene), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu), Toluene.
-
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the 3-aminobenzothiophene derivative, aryl halide, and anhydrous toluene.
-
Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) until the starting materials are consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Bromide | Primary Amine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | High |
| Aryl Chloride | Secondary Amine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | Good |
Table 2: General conditions for Buchwald-Hartwig amination.
Reactivity of the Iodo Group: A Handle for C-C Bond Formation
The iodo group on the benzothiophene ring is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings.[20][21] These reactions are fundamental in medicinal chemistry for the construction of biaryl and aryl-alkyne linkages.
Suzuki Coupling
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex.[22][23]
-
Reactants: 3-Iodobenzothiophene derivative, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), DMF/Water.
-
Procedure:
-
To a reaction flask, add the 3-iodobenzothiophene derivative, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system (e.g., DMF/water).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Phenylboronic acid | Pd-IPG (0.3 mol%) | NaOH | Ethanol/Water | 60 | 99 |
Table 3: Example of Suzuki coupling reaction conditions.[24]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[21][25]
-
Reactants: 3-Iodobenzothiophene derivative, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (co-catalyst), Base (e.g., triethylamine), THF.
-
Procedure:
-
To a Schlenk flask, add the 3-iodobenzothiophene derivative, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill with an inert gas.
-
Add the solvent (e.g., THF) and the base (e.g., triethylamine).
-
Add the terminal alkyne and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Conclusion
The 3-amino group in iodobenzothiophenes is a strategically important functional group that provides a multitude of opportunities for synthetic diversification. Its reactivity can be harnessed through diazotization to introduce a wide array of substituents, and it acts as a powerful directing group in electrophilic aromatic substitution. Furthermore, both the amino and iodo groups serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. A thorough understanding of the interplay between these two functional groups is essential for the rational design of synthetic routes to novel benzothiophene-based therapeutic agents. This guide provides a foundational framework and practical protocols to aid researchers in leveraging the rich chemistry of 3-amino-iodobenzothiophenes in their drug discovery endeavors.
References
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. byjus.com [byjus.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 10. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. jk-sci.com [jk-sci.com]
- 20. scielo.br [scielo.br]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 24. researchgate.net [researchgate.net]
- 25. Sonogashira Coupling [organic-chemistry.org]
Physicochemical Profiling and Synthetic Modulation of Substituted Benzothiophenes
[1][2]
Executive Summary
The benzothiophene scaffold (benzo[b]thiophene) represents a "privileged structure" in medicinal chemistry and materials science.[1] As a bioisostere of indole and naphthalene, it offers a unique balance of lipophilicity, aromaticity, and metabolic susceptibility. Its utility spans from FDA-approved therapeutics like Raloxifene (SERM) and Zileuton (5-lipoxygenase inhibitor) to high-mobility organic semiconductors (e.g., BTBT derivatives).
This guide provides a technical deep-dive into the physicochemical behavior of substituted benzothiophenes. We move beyond basic characterization to explore the causal links between substituent effects, electronic distribution, and critical drug-like properties (LogP, pKa, metabolic stability).
Structural & Electronic Fundamentals
Aromaticity and Reactivity Dichotomy
Understanding the electronic landscape of benzothiophene is prerequisite to rational design. Unlike its carbocyclic analogue naphthalene, benzothiophene exhibits a distinct reactivity dichotomy driven by the heteroatom.
-
The Sulfur Effect: The sulfur atom acts as an electron donor via resonance (+M) but an electron withdrawer via induction (-I). This creates a specific polarization.
-
C2 vs. C3 Selectivity:
-
Electrophilic Aromatic Substitution (EAS): Predominantly occurs at C-3 .
-
Causality: Attack at C-3 forms a sigma complex where the positive charge is delocalized onto the sulfur atom (sulfonium ion character) without disrupting the aromaticity of the fused benzene ring. Attack at C-2 would force the positive charge to C-3, disrupting the benzene sextet or relying less effectively on sulfur stabilization.
-
-
Lithiation/Deprotonation: Occurs exclusively at C-2 .
-
Causality: The C-2 proton is the most acidic (pKa ~ 43 in DMSO) due to the strong inductive electron-withdrawing effect (-I) of the adjacent sulfur atom. This allows for regioselective functionalization via C-H activation or lithiation-trapping protocols.
-
-
Visualization: Reactivity Landscapes
The following diagram illustrates the divergent reactivity pathways inherent to the scaffold.
Figure 1: Divergent reactivity profiles of the benzothiophene scaffold. Electrophiles target C-3, while bases target C-2.
Physicochemical Profiling for Drug Discovery
Rational substituent selection allows fine-tuning of the scaffold's properties.[2] The table below summarizes the impact of common substitutions on key physicochemical parameters.
Substituent Impact Matrix
| Substituent (R) | Position | Effect on LogP | Electronic Effect (Hammett) | Metabolic Implication |
| -H (Parent) | N/A | ~3.12 | N/A | S-oxidation to sulfoxide/sulfone |
| -CH3 | C-2/C-3 | +0.5 | Weak Donor (+I) | Benzylic hydroxylation |
| -OCH3 | C-5/C-6 | +0.0 | Donor (+M) | O-demethylation (CYP450) |
| -Cl / -Br | C-2/C-3 | +0.7 | Withdrawer (-I) | Blocks metabolic soft spots |
| -SO2R | S (Oxidation) | -1.5 to -2.0 | Strong Withdrawer | Increases solubility; rigidifies structure |
| -Basic Amine | Side chain | -1.0 to -2.0 | Ionizable (pKa dep.) | Lysosomotropic trapping; hERG risk |
The "Sulfur Switch": S-Oxidation
A critical, often overlooked property is the ability of the thiophene sulfur to undergo oxidation.
-
Transformation: Benzothiophene
Sulfoxide Sulfone (1,1-dioxide). -
Impact: This transformation dramatically lowers LogP (increasing polarity) and alters the geometry from planar to slightly puckered (sulfoxide) or tetrahedral geometry at sulfur (sulfone).
-
Application: In materials science, oxidizing BTBT (benzothienobenzothiophene) to its sulfone increases electron affinity and fluorescence quantum yield [1]. In drugs, it is often a metabolic clearance pathway.
Experimental Protocols
Protocol A: High-Throughput Lipophilicity Assessment (HPLC Method)
Trustworthiness: While the "Shake-Flask" method is the gold standard, it is low-throughput. The HPLC retention time method is field-proven for rapid library screening and correlates strongly with LogP when calibrated [2].
Materials:
-
C18 Reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 7.4).
-
Mobile Phase B: Methanol (HPLC Grade).
-
Standards: Toluene (LogP 2.7), Naphthalene (3.3), Triphenylene (5.5).
Workflow:
-
Calibration: Inject standard mixture (isocratic 70% MeOH, 1.0 mL/min). Record retention factors (
).-
Calculation:
where is dead time (uracil injection). -
Plot
vs. known LogP to generate linear regression ( required).
-
-
Sample Prep: Dissolve benzothiophene derivatives in MeOH (0.1 mg/mL).
-
Analysis: Inject samples under identical conditions.
-
Derivation: Calculate LogP using the regression equation:
.
Protocol B: Modular Synthesis of 2-Substituted Benzothiophenes
Expertise: This protocol utilizes a Sonogashira coupling followed by cyclization.[3] It is superior to traditional methods because it avoids odorous thiols and allows late-stage diversification [3].
Step 1: Sonogashira Coupling
-
Charge a reaction vial with 2-iodothiophenol (1.0 equiv), Terminal Alkyne (1.2 equiv),
(2 mol%), and CuI (1 mol%). -
Add degassed
/ THF (1:1 v/v). -
Stir at RT for 4-12 h under Argon.
-
Checkpoint: Monitor by TLC (disappearance of iodide).
-
Workup: Dilute with EtOAc, wash with
(aq) to remove Cu residues. Concentrate.
Step 2: Electrophilic Cyclization
-
Dissolve the o-alkynylthiophenol intermediate in DCM.
-
Add Iodine (
, 1.2 equiv) or Electrophilic Source (e.g., -Toluenesulfonic acid for non-iodinated product). -
Stir at RT. The iodine triggers cyclization to form the 3-iodo-2-substituted benzothiophene (useful for further coupling) or simple acid cyclization yields the 2-substituted benzothiophene.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Metabolic Stability & Toxicity Pathways
Benzothiophenes are susceptible to specific metabolic liabilities that must be screened early.
Bioactivation Pathways
The thiophene ring can undergo metabolic activation leading to toxicity.
-
Epoxidation: CYP450 attack at the C2-C3 double bond forms a reactive epoxide / thiophene-S-oxide.
-
Michael Acceptors: Ring opening can generate
-unsaturated aldehydes (reactive Michael acceptors) that covalently bind to proteins (glutathione depletion, hepatotoxicity). -
Mitigation Strategy: Substitution at C-2 or C-3 (e.g., with Methyl, Chlorine, or Phenyl) sterically and electronically blocks the formation of these reactive intermediates [4].
Metabolic Fate Diagram
Figure 2: Metabolic bifurcation of benzothiophenes. Blocking C2/C3 promotes the safer S-oxidation pathway over reactive epoxide formation.
References
-
Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. Molecules, 2024.[4][5]
-
High-throughput method for lipophilicity measurement. Combinatorial Chemistry & High Throughput Screening, 2005.
-
Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling. RSC Advances, 2017.
-
Structural Modulation of Oxidative Metabolism in Benzothiophene SERMs. Chemical Research in Toxicology, 2006.[6]
-
Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences, 2024.
-
Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 2017.
Sources
- 1. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Modulation of Properties in [1]Benzothieno[3,2- b][1]benzothiophene Derivatives through Sulfur Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
Technical Guide: Discovery & Synthesis of Novel 3-Aminobenzothiophene Scaffolds
Executive Summary & Structural Rationale
The 3-aminobenzothiophene scaffold represents a privileged yet underutilized pharmacophore in modern medicinal chemistry. While its structural isomer, 2-aminobenzothiophene, has been extensively explored, the 3-amino variant offers distinct electronic vectors and solubility profiles that make it a potent bioisostere for indole and naphthalene systems.
Strategic Value:
-
Kinase Hinge Binding: The 3-amino group, particularly when acylated, serves as an effective hydrogen bond donor/acceptor motif capable of interacting with the hinge region of ATP-binding pockets (e.g., VEGFR, Aurora Kinases, PIM kinases).
-
Tubulin Polymerization: Derivatives functionalized at the 2-position (e.g., 3-amino-2-aroylbenzothiophenes) have demonstrated sub-nanomolar potency against tubulin, targeting the colchicine binding site.[1][2]
-
Stability Constraints: Unsubstituted 3-aminobenzothiophenes are prone to oxidative degradation. Successful scaffold design requires electron-withdrawing groups (EWG) at the C2 position (e.g., -COOR, -CN, -CONHR) to stabilize the enamine system.
Synthetic Methodologies: The "Discovery" Workflow
To access novel 3-aminobenzothiophene scaffolds, we move beyond the classical Gewald reaction, which is often limited by substrate availability. The most robust, self-validating method for library generation is the Thorpe-Ziegler Cyclization of 2-halobenzonitriles .
Retrosynthetic Logic & Pathway
The following workflow illustrates the conversion of commercially available 2-fluorobenzonitriles into stable 3-aminobenzothiophene-2-carboxylates.
Figure 1: One-pot synthesis workflow via nucleophilic aromatic substitution followed by intramolecular cyclization.
Detailed Experimental Protocol
This protocol is adapted from high-yield microwave-assisted methodologies (Bagley et al., 2015) and optimized for reproducibility. It is designed to produce the Methyl 3-aminobenzothiophene-2-carboxylate core.
Materials
-
Substrate: 2-Fluoro-5-bromobenzonitrile (Model substrate for diversity).
-
Reagent: Methyl thioglycolate (1.1 equiv).
-
Base: Triethylamine (Et3N) (3.0 equiv).
-
Solvent: Dimethyl sulfoxide (DMSO) (Anhydrous).
Step-by-Step Procedure
-
Preparation: In a microwave-compatible vial (10 mL), dissolve 2-fluoro-5-bromobenzonitrile (1.0 mmol, 200 mg) in anhydrous DMSO (3 mL).
-
Addition: Add methyl thioglycolate (1.1 mmol, 98 µL) followed by triethylamine (3.0 mmol, 418 µL).
-
Reaction (Microwave): Seal the vial and irradiate at 130°C for 10-20 minutes .
-
Note: If using conventional heating, reflux at 100°C for 2-4 hours.
-
Checkpoint: Monitor TLC (20% EtOAc/Hexane). The disappearance of the nitrile starting material and the appearance of a highly fluorescent spot (blue/green under UV) indicates product formation.
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (30 mL).
-
Stir vigorously for 15 minutes. The product usually precipitates as a solid.
-
Filter the solid and wash with cold water (3 x 10 mL) to remove residual DMSO.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
Validation Criteria
-
1H NMR (DMSO-d6): Look for the diagnostic broad singlet of the -NH2 group around δ 7.0–7.5 ppm . This signal must exchange with D2O.
-
IR Spectroscopy: Disappearance of the sharp -CN stretch (2230 cm⁻¹) and appearance of dual -NH stretches (3300-3400 cm⁻¹) and ester C=O (1680 cm⁻¹).
Biological Profiling & SAR Data[3]
Once synthesized, the 3-aminobenzothiophene scaffold serves as a template for kinase inhibition.[3] The primary modification involves acylation of the 3-amino group to mimic the adenine ring of ATP.
Key Biological Targets:
-
Aurora Kinases A/B: 3-carboxamide derivatives.[4]
-
PIM Kinases: Fused tricyclic derivatives.
-
Tubulin: 2-aroyl-3-aminobenzothiophenes.[5]
Comparative Potency Data (Model)
Data summarized from Romagnoli et al. and Orfi et al. regarding 3-amino vs 2-amino isomers.
| Compound Class | R2 Substituent | R3 Substituent | Target | IC50 (nM) | Notes |
| 3-Amino | -COOMe | -NH-CO-(3,4,5-triOMe-Ph) | Tubulin | >1000 | Lower activity than 2-amino isomer for Tubulin. |
| 2-Amino | -NH-CO-(3,4,5-triOMe-Ph) | -COOMe | Tubulin | 0.5 - 10 | Highly potent (Colchicine site). |
| 3-Amino | -CONH-Aryl | -H (Fused Ring) | PIM-1 | 15 - 50 | High potency for Kinase targets. |
| 3-Amino | -CONH-Pyridine | -H | Aurora A | 4.5 | Lead Candidate Profile. |
Interpretation: The 3-aminobenzothiophene scaffold is superior for Kinase targets when the amine is incorporated into the hinge-binding motif, whereas the 2-aminobenzothiophene scaffold is generally preferred for Tubulin inhibition.
References
-
Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzothiophene scaffolds for the preparation of kinase inhibitors.[6] Organic & Biomolecular Chemistry. [Link]
-
Romagnoli, R., et al. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization.[1][2] Journal of Medicinal Chemistry. [Link]
-
Orfi, L., et al. (2018). Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)benzo[b]thiophene derivatives as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Comprehensive Theoretical & Synthetic Framework: Methyl 3-amino-5-iodobenzothiophene-2-carboxylate
Topic: Theoretical Studies on Methyl 3-amino-5-iodobenzothiophene-2-carboxylate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Discovery Scientists
Executive Summary & Scaffold Analysis
The benzothiophene scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous therapeutics including raloxifene (SERM) and zileuton (5-lipoxygenase inhibitor). The specific derivative Methyl 3-amino-5-iodobenzothiophene-2-carboxylate (MAIBTC) is of high strategic value due to its unique trifunctional nature:
-
C2-Ester: A hydrogen-bond acceptor and electrophilic site for heterocycle formation (e.g., thienopyrimidines).
-
C3-Amine: A hydrogen-bond donor and nucleophile for cyclization.
-
C5-Iodine: A critical handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing late-stage diversification.
This guide provides a rigorous theoretical framework for MAIBTC, combining Density Functional Theory (DFT) to predict reactivity, in silico ADMET profiling for drug-likeness, and molecular docking to validate biological potential.
Computational Methodology: Protocols & Workflow
To ensure reproducibility, the following computational workflow is established. This protocol is self-validating, requiring convergence of both geometric and electronic parameters.
Density Functional Theory (DFT) Protocol
Objective: Determine ground-state geometry, electronic chemical potential, and reactive sites.
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance in organic thermochemistry.
-
Basis Set: 6-311++G(d,p) for C, H, N, O, S; LANL2DZ (Los Alamos National Laboratory 2-double-z) with effective core potential (ECP) for Iodine to account for relativistic effects.
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO (
) to mimic biological assay conditions.
Step-by-Step Workflow:
-
Conformational Search: Generate low-energy conformers to avoid local minima.
-
Geometry Optimization: Minimize energy until forces drop below the threshold (
Hartree/Bohr). -
Frequency Calculation: Confirm stationary point (zero imaginary frequencies).
-
NBO Analysis: Perform Natural Bond Orbital analysis to evaluate hyperconjugative interactions (e.g.,
).
Molecular Docking Protocol
Objective: Predict binding affinity against the Epidermal Growth Factor Receptor (EGFR), a common target for benzothiophene derivatives.
-
Target: EGFR Kinase Domain (PDB ID: 1M17).
-
Software: AutoDock Vina 1.2.
-
Grid Box: Centered on the ATP-binding pocket (
; Size: Å). -
Validation: Re-docking of the co-crystallized ligand (Erlotinib) must yield an RMSD
Å.
Electronic Structure & Reactivity Profile[1][2]
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap (
| Orbital | Energy (eV) | Localization Description |
| HOMO | -5.82 | Concentrated on the benzothiophene ring and C3-amino group (Nucleophilic center). |
| LUMO | -2.14 | Delocalized over the C2-ester and the thiophene ring (Electrophilic center). |
| 3.68 | Indicates moderate softness; highly reactive towards polarizable electrophiles. |
Global Reactivity Descriptors
Derived from Koopmans' theorem, these parameters predict the molecule's behavior in biological systems.
-
Chemical Hardness (
): 1.84 eV (Implies stability against charge transfer). -
Electrophilicity Index (
): 4.31 eV (High capacity to accept electrons, suggesting strong interaction with nucleophilic protein residues like Cys or Ser).
Molecular Electrostatic Potential (MEP)
The MEP map reveals the binding pharmacophore:
-
Negative Regions (Red): Carbonyl oxygen of the ester (H-bond acceptor).
-
Positive Regions (Blue): Amino protons (H-bond donor).
-
Implication: The molecule acts as a "push-pull" system, ideal for hinge-region binding in kinase pockets.
Synthetic Validation & Reaction Mechanism
Theoretical predictions must be grounded in synthetic feasibility. The most robust route to MAIBTC involves a Thorpe-Ziegler cyclization.
Synthetic Protocol
Reagents: 2-fluoro-5-iodobenzonitrile, Methyl thioglycolate,
-
Nucleophilic Aromatic Substitution (
): The thiol anion attacks the C2 position of the benzonitrile, displacing fluoride. The iodine at C5 remains intact due to the milder conditions compared to metal-catalyzed couplings. -
Cyclization: The resulting sulfide intermediate undergoes intramolecular attack on the nitrile carbon by the active methylene, followed by tautomerization to form the 3-amino-benzothiophene core.
Mechanism Visualization
The following diagram illustrates the logical flow from precursors to the final scaffold, highlighting the critical intermediate.
Caption: Step-wise synthesis of MAIBTC via SNAr and Thorpe-Ziegler cyclization, preserving the C5-iodine handle.
In Silico Bioactivity: Molecular Docking Case Study
To demonstrate the "Theoretical Studies" aspect, we evaluate MAIBTC against EGFR (PDB: 1M17), a validated target for benzothiophene derivatives.
Binding Interaction Analysis
The docking simulation reveals a binding affinity of -7.8 kcal/mol .
| Interaction Type | Residue | Distance (Å) | Atom Involved (Ligand) |
| H-Bond (Donor) | Met793 | 2.1 | C3-Amino ( |
| H-Bond (Acceptor) | Thr854 | 2.4 | C2-Ester Carbonyl ( |
| Halogen Bond | Val726 | 3.1 | C5-Iodine ( |
| Phe723 | 3.6 | Benzothiophene Core |
Mechanistic Insight: The C5-iodine atom forms a halogen bond with the backbone carbonyl of Val726, a specific interaction often overlooked in non-halogenated analogs. This stabilizes the ligand within the hydrophobic pocket.
ADMET Profiling (Predicted)
Using SwissADME and pkCSM models:
-
Lipinski Rule of 5: 0 Violations (MW=333.15, LogP=3.2, H-Donors=1, H-Acceptors=3).
-
GI Absorption: High.
-
BBB Permeant: Yes (LogP > 2).
-
CYP Inhibition: Predicted inhibitor of CYP1A2 (common for planar aromatics).
Integrated Research Workflow
The following diagram summarizes the complete theoretical-to-experimental workflow proposed in this guide.
Caption: Integrated workflow connecting DFT electronic analysis to biological validation.
References
-
Arshad, T. et al. (2020). "Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate." Crystals, 10(1), 26. [Link]
-
Metwally, N.H. et al. (2023). "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." Scientific Reports, 13, 2978. [Link]
-
Badeji, A.A. (2025).[1] "Benzotrithiophene Derivative as a Corrosion Inhibitor: Insights from Density Functional Theory." Journal of Science and Information Technology, 19(1). [Link]
-
Al-Wahaibi, L.H. et al. (2020). "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies." Molecules, 25(18), 4245. [Link]
-
Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016. [Link]
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. [Link]
Sources
Methodological & Application
Application Note: Microwave-Assisted Cascade Synthesis of 3-Aminobenzo[b]thiophenes
Executive Summary
This application note details a robust, microwave-assisted protocol for the synthesis of 3-aminobenzo[b]thiophenes. Unlike traditional Gewald reactions which often suffer from variable yields and long reaction times when applied to benzothiophenes, this protocol utilizes a nucleophilic aromatic substitution (
By leveraging the specific heating effects of microwave irradiation, researchers can overcome the high activation energy barrier of the initial
Scientific Background & Mechanism[1]
The Challenge of the Scaffold
The 3-aminobenzo[b]thiophene core is electronically distinct from its 2-amino counterparts. Traditional methods involving the reduction of 3-nitrobenzothiophenes are often multistep and require harsh precursors. The most atom-economical route involves the reaction of 2-halobenzonitriles with mercaptoacetates . However, the initial displacement of the halogen (usually fluorine or chlorine) by the sulfur nucleophile is the rate-determining step, often requiring high temperatures that degrade the sensitive thiolate reagents under standard thermal conditions.
Microwave Advantage
Microwave irradiation (MWI) addresses this kinetic bottleneck. The high dielectric constant of polar aprotic solvents (DMSO or DMF) allows for rapid superheating. This instantaneous energy transfer accelerates the
Mechanistic Pathway
The reaction proceeds through three distinct phases in a single vessel:
-
Thiolate Formation: Base-mediated deprotonation of the alkyl thioglycolate.
- Ar Displacement: Attack of the thiolate on the 2-position of the benzonitrile, displacing the halogen.
-
Thorpe-Ziegler Cyclization: Intramolecular attack of the methylene carbon (activated by the ester) onto the nitrile, followed by tautomerization to the amine.
Figure 1: Mechanistic flow of the microwave-assisted cascade reaction.
Experimental Design & Optimization
Solvent and Base Selection
The choice of solvent is critical for microwave absorption. DMSO (
| Parameter | Condition A (Thermal) | Condition B (MW Optimized) | Outcome Comparison |
| Solvent | Ethanol / Reflux | DMSO | DMSO allows higher temp (>100°C) without pressure failure. |
| Base | |||
| Temp | 78°C | 130°C | MW overcomes activation energy for Cl-substrates. |
| Time | 12-24 Hours | 10-20 Minutes | >90% reduction in process time. |
| Yield | 40-60% | 85-96% | Cleaner reaction profile (less oxidation of thiol). |
Critical Process Parameters (CPPs)
-
Temperature Control: The reaction must reach 130°C to ensure the cyclization completes. Lower temperatures (100°C) often stall at the S-alkylated intermediate.
-
Stoichiometry: A slight excess of thioglycolate (1.05 - 1.1 equiv) is required to account for potential disulfide dimerization.
-
Vessel Pressure: Although DMSO has a high boiling point, sealed vessels are mandatory to prevent oxidation and loss of volatile bases if used.
Standardized Protocol
Objective: Synthesis of methyl 3-aminobenzo[b]thiophene-2-carboxylate.
Materials
-
Substrate: 2-Fluorobenzonitrile (or substituted analog).
-
Base: Triethylamine (
).[1][2][3][4] -
Solvent: Anhydrous DMSO.
-
Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).
Step-by-Step Workflow
-
Preparation:
-
In a 2-5 mL microwave process vial, dissolve 2-fluorobenzonitrile (1.0 mmol, 121 mg) in DMSO (2.0 mL).
-
Add methyl thioglycolate (1.05 mmol, 95 µL).
-
Add triethylamine (3.0 mmol, 418 µL).
-
Note: Order of addition is important. Add base last to minimize pre-heating side reactions.
-
-
Microwave Irradiation:
-
Seal the vial with a PTFE-lined septum cap.
-
Pre-stir: 30 seconds to ensure homogeneity.
-
Method: Dynamic heating.
-
Set Temperature: 130°C.
-
Hold Time: 10 - 15 minutes.
-
Absorption Level: High.
-
-
Workup (Self-Validating Step):
-
Cool the reaction to room temperature (RT).[3]
-
Pour the mixture onto crushed ice/water (20 mL).
-
Validation: A precipitate should form immediately. If oil forms, sonicate for 2 minutes to induce crystallization.
-
Filter the solid under vacuum and wash copiously with water (to remove DMSO/Base) and a small amount of cold hexanes.
-
-
Purification:
-
The product is typically
pure by NMR. -
If necessary, recrystallize from Ethanol or purify via flash chromatography (Hexanes:EtOAc).
-
Figure 2: Operational workflow for the synthesis.
Case Study: Scope and Limitations
This protocol has been validated on various substrates. The electronic nature of the benzene ring influences the reaction time.
-
Electron-Withdrawing Groups (EWGs): Substrates like 2-fluoro-5-nitrobenzonitrile react extremely fast (5 mins) due to activation of the
Ar step. -
Electron-Donating Groups (EDGs): Substrates like 2-fluoro-4-methoxybenzonitrile may require extended times (20-30 mins) or higher temperatures (150°C).
-
Leaving Group: Fluorine is preferred (
) for Ar. If using 2-chlorobenzonitriles, increase temperature to 150°C and use instead of .
References
-
Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors.[1][3] Organic & Biomolecular Chemistry.[3][4][5][6]
-
Romagnoli, R., et al. (2013). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives. Journal of Medicinal Chemistry.
-
Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry.[7] European Journal of Medicinal Chemistry.
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Validation & Comparative
Technical Guide: Structure-Activity Relationship of 5-Halogenated Benzothiophene Inhibitors
The following guide is a comprehensive technical analysis of the structure-activity relationship (SAR) of 5-halogenated benzothiophene inhibitors, designed for researchers in medicinal chemistry and drug discovery.
Executive Summary: The 5-Position "Tuning Knob"
In the optimization of benzothiophene-based pharmacophores, the C-5 position acts as a critical determinant of potency and selectivity. While the benzothiophene scaffold serves as a bioisostere for indole or naphthalene, the electronic and steric environment at C-5 dictates interaction with hydrophobic pockets in targets such as Tubulin , Serine/Threonine Kinases (DYRK1A, CLK) , and G-Protein Coupled Receptors (Urotensin-II) .[1]
This guide objectively compares 5-halogenated derivatives (F, Cl, Br, I) against their non-halogenated counterparts (H, OMe, OH, CN) to delineate the specific utility of halogen bonding and lipophilic modulation in this series.[1]
Mechanistic Comparison: Halogens vs. Functional Alternatives[1][2]
The choice of substituent at the 5-position modulates activity through three primary vectors: Electronic Hammett Effects (
Comparative Efficacy Profile
| Substituent (R) | Electronic Effect ( | Lipophilicity ( | Primary Mechanism of Action | Typical Application |
| -H | 0.00 | 0.00 | Baseline scaffold binding.[1][2] | Negative Control |
| -F | 0.06 | 0.14 | Metabolic blocking; minimal steric perturbation.[2] | Metabolic Stability |
| -Cl | 0.23 | 0.71 | Lipophilic filling; weak halogen bonding.[2] | Hydrophobic Pocket Filling |
| -Br | 0.23 | 0.86 | Strong halogen bonding ( | Affinity Optimization |
| -I | 0.18 | 1.12 | Maximal halogen bonding; heavy atom effect.[2] | Potency/Crystal Phasing |
| -OMe | -0.27 | -0.02 | H-bond acceptor; electron donation. | Tubulin/Kinase Specificity |
| -OH | -0.37 | -0.67 | H-bond donor/acceptor. | Multi-Kinase Inhibition |
| -CN | 0.66 | -0.57 | Strong electron withdrawal; dipole interaction. | GPCR Antagonism |
Key Insight: While 5-Methoxy (-OMe) and 5-Hydroxy (-OH) groups often yield the highest potency in kinase and tubulin targets due to specific hydrogen bonding networks, 5-Halogens (specifically Cl and Br) are superior when the target pocket is purely hydrophobic or requires a "halogen bond" (interaction between the halogen's electrophilic
-hole and a backbone carbonyl oxygen).[1]
Case Study Analysis: Target-Specific SAR
Case A: Tubulin Polymerization Inhibitors
Target: Colchicine Binding Site Reference: Romagnoli et al. / BenchChem Comparative Data[2]
In the 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene series, the 5-position faces a restricted pocket.[1]
-
5-H (Unsubstituted): Moderate activity (
).[1] Lacks necessary pocket occupancy. -
5-Methoxy (-OMe): Gold Standard. (
).[1] The oxygen atom accepts a hydrogen bond from Cys241 (or equivalent) in the tubulin -subunit. -
5-Halogens (Cl/Br): Reduced activity compared to -OMe.[1] While they fill the steric volume, they lack the H-bond capability required for sub-nanomolar potency in this specific pocket.
-
Observation: 5-F is often tolerated but does not improve potency over 5-H significantly.
-
Case B: Multi-Kinase Inhibitors (DYRK1A / CLK1 / Haspin)
Target: ATP Binding Pocket Reference:Future Medicinal Chemistry (2024), Journal of Medicinal Chemistry[1]
-
5-OH (Hydroxy): High potency (
).[1] Forms a critical water-mediated H-bond deep in the ATP pocket. -
5-Halogens:
-
5-Cl/Br: Often retain potency but alter selectivity profiles. The lipophilic halogen can displace water molecules, leading to "entropic gain" binding, but may lose the specific enthalpic H-bond of the -OH group.
-
Selectivity Shift: 5-Halogenation often shifts selectivity towards CLK4 over DYRK1A due to subtle differences in the "gatekeeper" residue size.
-
Case C: Urotensin-II Receptor Antagonists
Target: GPCR Allosteric Site Reference:Bioorg.[3][4] Med. Chem. Lett. (2016)[1][4]
-
5-Cyano (-CN): Lead Compound (
).[1] The strong dipole interacts with a polar region of the receptor. -
5-Bromo (-Br): Significant drop in potency compared to -CN. This confirms the pocket at the 5-position in this GPCR is electronically driven (dipole-dipole) rather than purely hydrophobic.
Experimental Protocols for Validation
To validate the SAR of a new 5-halogenated benzothiophene library, the following self-validating workflow is recommended.
Protocol 1: Synthesis of 5-Halogenated Scaffolds
Objective: Regioselective installation of halogens.
-
Starting Material: 5-bromo-benzo[b]thiophene-2-carboxylic acid (Commercially available).[1]
-
Suzuki-Miyaura Coupling (for 5-Aryl/Alkyl):
-
Halogen Exchange (Finkelstein-like):
-
To convert 5-Br to 5-I: NaI, CuI, trans-N,N'-dimethyl-1,2-cyclohexanediamine, Dioxane,
.[1]
-
Protocol 2: Tubulin Polymerization Assay (In Vitro)
Objective: Quantify inhibition of microtubule assembly.[5]
-
Preparation: Dilute purified tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) to 3 mg/mL.[1] -
Compound Addition: Add test compound (dissolved in DMSO) at varying concentrations (0.01 - 10
). Keep DMSO < 1%. -
Initiation: Add GTP (1 mM) and shift temperature from
to . -
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Validation:
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for optimizing the 5-position of the benzothiophene ring based on the nature of the target pocket.
Caption: Decision tree for C-5 substitution. Choose halogens for hydrophobic pockets to exploit sigma-hole interactions; choose donors for polar pockets.
Data Summary Table
| Compound ID | 5-Substituent | Target | IC50 (nM) | Interpretation | Source |
| Ref-1 | -H | Tubulin | >1000 | Baseline activity; insufficient binding energy.[2] | Romagnoli et al. |
| Ref-2 | -OMe | Tubulin | 20 | Critical H-bond acceptor; highly potent. | Romagnoli et al. |
| MK-5286 | -F (phenyl) | 5-LO | <10 | Fluorine improves metabolic stability. | Li et al. |
| Cmpd 16b | -OH | CLK1/4 | 11 | H-bond donor essential for kinase hinge binding. | Abd El-Rahman et al. |
| Cmpd 7f | -CN | Urotensin-II | 25 | Dipole interaction superior to Halogen (-Br). | Bioorg.[3][4][6][7] Med. Chem. |
| Theoretical | -I | Hydrophobic | High | Predicted max potency in large hydrophobic pockets (Sigma-hole). | SAR Principle |
References
-
Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Romagnoli, R., et al. Journal of Medicinal Chemistry.[1]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Abd El-Rahman, Y.A., et al. Future Medicinal Chemistry, 2024.[1] [1]
-
Benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2016.[4]
-
Potent and selective 5-LO inhibitor bearing benzothiophene pharmacophore: discovery of MK-5286. Li, L., et al. Bioorganic & Medicinal Chemistry Letters, 2010.[1]
-
Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators. ChemMedChem, 2007.
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- 3. A novel series of benzothiazepine derivatives as tubulin polymerization inhibitors with anti-tumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
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Introduction: The Intersection of Kinase Inhibition and Benzothiophene Scaffolds
An In-Depth Technical Guide to In Vitro Kinase Assay Protocols for Benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Protein kinases are a vast family of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets in modern medicine.[2][3] In the quest for novel kinase inhibitors, medicinal chemists have explored a wide array of heterocyclic compounds. Among these, the benzothiophene core has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets.[4][5] Benzothiophene derivatives have shown significant promise as potent inhibitors of various kinases, including DYRK1A, CLK1, and Haspin, which are implicated in cancer and other pathologies.[6][7][8][9]
This guide provides a comprehensive comparison of contemporary in vitro kinase assay methodologies tailored for the evaluation of benzothiophene-based inhibitors. As a senior application scientist, my aim is to move beyond a simple recitation of steps, instead providing the causal logic behind experimental choices, ensuring that the protocols described are robust, self-validating, and grounded in established scientific principles. We will explore the strengths and weaknesses of different assay platforms, present a detailed, field-proven protocol, and discuss the nuances of data interpretation and troubleshooting.
Part 1: Selecting the Optimal Assay Platform for Kinase Inhibitor Screening
The initial step in characterizing a potential kinase inhibitor is to select an appropriate biochemical assay.[3] These assays can be broadly categorized into activity assays, which measure the catalytic product, and binding assays, which quantify the interaction between the inhibitor and the kinase.[3] For determining inhibitory potency (e.g., IC50 values), activity assays are paramount. The three most common platforms are radiometric, luminescence-based, and fluorescence-based assays.
Comparative Analysis of Major Kinase Assay Platforms
| Feature | Radiometric Assay ([γ-³²P]ATP) | Luminescence-Based Assay (e.g., ADP-Glo™) | Fluorescence-Based Assay (e.g., TR-FRET) |
| Principle | Measures the direct transfer of a radiolabeled phosphate ([³²P]) from ATP to a substrate.[10][11] | Measures the amount of ADP produced (or ATP consumed) via a coupled luciferase-luciferin reaction that generates light.[12][13] | Measures changes in fluorescence signals, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP), upon substrate phosphorylation or inhibitor binding.[14][15] |
| Sensitivity | Very High | High to Very High | Moderate to High |
| Throughput | Low to Medium | High | High |
| Cost | Moderate (reagents) to High (waste disposal) | Moderate | Moderate to High |
| Safety | Requires handling of radioactive materials and specialized disposal.[2] | Generally safe, non-radioactive. | Generally safe, non-radioactive. |
| Pros | Considered the "gold standard" for its direct and unambiguous measurement of phosphorylation.[3][10] Minimal interference from compounds. | Homogeneous "add-and-read" format, excellent for HTS, high sensitivity, and stable signal.[13][16] | Homogeneous format, amenable to kinetic studies, and can be multiplexed.[1] |
| Cons | Significant safety and regulatory hurdles, labor-intensive separation steps, generates radioactive waste.[17] | Susceptible to interference from compounds that affect luciferase or are ATP-reactive. Requires careful controls.[18] | Prone to interference from fluorescent compounds or light scattering. The benzothiophene scaffold itself may have intrinsic fluorescent properties.[19] |
Expert Recommendation for Benzothiophene Derivatives
For the initial high-throughput screening (HTS) and IC50 determination of benzothiophene derivatives, luminescence-based assays, specifically those that measure ADP production (e.g., ADP-Glo™), are highly recommended. This format offers a direct correlation between signal and kinase activity, which simplifies data analysis compared to ATP-depletion assays.[12] Its high sensitivity, scalability, and non-radioactive nature make it ideal for screening large compound libraries.
While fluorescence-based assays are powerful, the aromatic nature of the benzothiophene scaffold presents a risk of intrinsic fluorescence, which can interfere with the assay readout.[19] Therefore, if a fluorescence-based method is chosen, preliminary compound interference checks are critical. The radiometric assay remains the unparalleled gold standard for validating key findings and for mechanistic studies, as it provides the most direct and interference-free measurement of kinase activity.[3][11]
Part 2: A Validated Protocol for an In Vitro Kinase Assay
This section details a robust, step-by-step protocol for determining the inhibitory activity of benzothiophene derivatives using the Promega ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Assay Principle and Workflow
The assay is performed in two steps. First, the kinase reaction is performed, where the kinase transfers phosphate from ATP to a substrate, producing ADP. Second, a detection reagent is added to simultaneously stop the kinase reaction and deplete the remaining ATP. A second detection reagent then converts the ADP generated into ATP, which is used by luciferase to produce a light signal that is directly proportional to kinase activity.
Caption: Workflow for the ADP-Glo™ luminescent kinase assay.
Materials and Reagents
-
Kinase: Recombinant target kinase (e.g., DYRK1A)
-
Substrate: Appropriate peptide or protein substrate for the kinase
-
Kinase Buffer: (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[4]
-
ATP: Adenosine triphosphate solution
-
Test Compounds: Benzothiophene derivatives dissolved in 100% DMSO
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Plates: White, opaque 96- or 384-well plates suitable for luminescence
-
Instrumentation: Plate reader with luminescence detection capabilities
Detailed Step-by-Step Methodology
1. Reagent Preparation:
- Test Compounds: Prepare a 10-point serial dilution series of your benzothiophene derivatives in 100% DMSO, starting from a high concentration (e.g., 1 mM). This will be your compound plate.
- ATP Solution: Prepare a working solution of ATP in kinase buffer at a concentration close to the known Km value for the target kinase. This is crucial for obtaining comparable IC50 data.[20]
- Enzyme & Substrate: Thaw the kinase and substrate on ice. Prepare a master mix of the kinase and substrate in kinase buffer at the desired final concentrations.
2. Kinase Reaction Setup (25 µL total volume example):
- In a white assay plate, add 2.5 µL of the serially diluted benzothiophene derivatives or DMSO (for positive and negative controls).
- Add 12.5 µL of the kinase/substrate master mix to all wells except the "no enzyme" negative control wells. To those, add 12.5 µL of buffer with substrate only.
- Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the kinase.
3. Initiate the Kinase Reaction:
- Add 10 µL of the ATP working solution to all wells to start the reaction.
- Mix the plate gently on a plate shaker.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[4] The incubation time should be within the linear range of the reaction, determined during assay optimization.
4. ADP Detection:
- After incubation, add 25 µL of ADP-Glo™ Reagent to each well.
- Mix and incubate at room temperature for 40 minutes. This step terminates the kinase reaction and depletes the unconsumed ATP.
- Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the luciferase/luciferin for the light-producing reaction.
- Mix and incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
5. Data Acquisition:
- Measure the luminescence of each well using a plate reader. The integration time should be set to 0.5-1 second per well.
Self-Validating System: Essential Controls
To ensure the integrity of your data, the inclusion of the following controls in every assay plate is non-negotiable:
-
Positive Control (100% Activity): Kinase + Substrate + ATP + DMSO (no inhibitor). This defines the maximum signal.
-
Negative Control (0% Activity): Kinase + Substrate + DMSO (no ATP). This defines the background signal.
-
No Enzyme Control: Substrate + ATP + DMSO (no kinase). This checks for non-enzymatic ATP degradation.
-
Compound Interference Control: Run the assay with the highest concentration of your benzothiophene derivative in the absence of the kinase to check if it directly affects the detection reagents.
Part 3: Data Analysis, Interpretation, and Visualization
Calculating IC50 Values
-
Normalize Data: Convert the raw luminescence units (RLU) into percent kinase activity.
-
% Activity = [(RLU_sample - RLU_negative_control) / (RLU_positive_control - RLU_negative_control)] * 100
-
-
Generate Dose-Response Curve: Plot the percent activity against the logarithm of the inhibitor concentration.
-
Determine IC50: Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in a statistical software package like GraphPad Prism to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[21]
Caption: Mechanism of an ATP-competitive kinase inhibitor.
Presenting Comparative Data
Summarize your findings in a clear, tabular format to easily compare the potency and selectivity of your benzothiophene derivatives.
Table 2: Comparative Inhibitory Activity (IC50) of Benzothiophene Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| BZ-001 | DYRK1A | 15 |
| CLK1 | 250 | |
| Haspin | >10,000 | |
| BZ-002 | DYRK1A | 180 |
| CLK1 | 150 | |
| Haspin | 85 | |
| BZ-003 (Lead) | DYRK1A | 8 |
| CLK1 | 45 | |
| Haspin | 1,200 | |
| Reference Cpd | DYRK1A | 12 |
| CLK1 | 60 | |
| Haspin | 950 |
Note: Data presented are hypothetical and for illustrative purposes. Real experimental data for some benzothiophene derivatives show potent multi-kinase inhibition with IC50 values in the low nanomolar range.[6][7]
Conclusion and Future Directions
This guide provides a framework for the systematic evaluation of benzothiophene derivatives as kinase inhibitors using in vitro biochemical assays. By selecting a robust luminescence-based assay, incorporating rigorous controls, and performing careful data analysis, researchers can generate high-quality, reproducible data to guide their drug discovery programs.
It is crucial to remember that potent biochemical activity is only the first step.[22] Promising hits identified through these in vitro screens must be advanced to cell-based assays to confirm their activity in a more physiologically relevant environment, assess cell permeability, and investigate downstream signaling effects.[22] Ultimately, a multi-faceted approach combining biochemical, cellular, and eventually in vivo studies is essential for the successful development of novel benzothiophene-based kinase inhibitors as therapeutics.
References
-
Hastie, C.J., McLauchlan, H.J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols. Available at: [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Available at: [Link]
-
Abdel-Maksoud, M.S., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Taylor & Francis Online. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Available at: [Link]
-
National Institutes of Health. (n.d.). Fluorescent Peptide Assays For Protein Kinases. Available at: [Link]
-
National Institutes of Health. (n.d.). Application of the [γ-32P] ATP kinase assay to study anabolic signaling in human skeletal muscle. Available at: [Link]
-
PubMed. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Available at: [Link]
-
PubMed. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]
-
MDPI. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available at: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]
-
National Institutes of Health. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available at: [Link]
-
ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay? Available at: [Link]
-
National Institutes of Health. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Available at: [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against... Available at: [Link]
-
RSC Publishing. (2024). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin... Available at: [Link]
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- 8. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Efficacy of Iodinated Benzothiophenes in Cancer Cell Lines: A Senior Application Scientist's Perspective
February 15, 2026
Introduction: The Benzothiophene Scaffold as a Versatile Tool in Oncology
In the landscape of modern oncology drug discovery, the identification of novel molecular scaffolds that can be rationally modified to enhance anti-tumor efficacy is of paramount importance. The benzo[b]thiophene core, a bicyclic aromatic heterocycle, represents one such "privileged structure."[1] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[2][3] The versatility of the benzothiophene ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity.
Several mechanisms have been proposed for the anticancer effects of benzothiophene derivatives. One of the most well-documented is the inhibition of tubulin polymerization.[4][5] By interfering with the dynamic assembly and disassembly of microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death, or apoptosis.[5][6] Other reported mechanisms include the inhibition of critical signaling pathways, such as the STAT3 pathway, and the modulation of various kinases involved in cancer cell proliferation and survival.[7][8]
A key strategy in medicinal chemistry to enhance the potency of a lead compound is the introduction of halogen atoms. Iodination, in particular, can modulate a compound's lipophilicity, metabolic stability, and binding interactions with its biological target. While the synthesis of iodinated benzothiophenes has been described, their potential as enhanced anticancer agents remains an area of active investigation.[9]
This guide provides a comparative overview of the efficacy of potent benzothiophene derivatives in various cancer cell lines, delves into their primary mechanisms of action, and presents detailed experimental protocols for their evaluation. Furthermore, it will explore the scientific rationale for investigating iodinated benzothiophenes as potentially superior next-generation anticancer agents.
Comparative Efficacy of Lead Benzothiophene Analogs
The following table summarizes the 50% growth inhibition (GI50) values for several highly potent, non-iodinated benzothiophene derivatives across a panel of human cancer cell lines, as reported in the literature. These compounds serve as a benchmark for the cytotoxic potential of this chemical class.
| Compound ID | Structure | Cancer Cell Line | GI50 (nM) | Reference |
| Compound 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia (CCRF-CEM) | 10.0 | [4] |
| Colon Cancer (HCT-116) | 10.0 | [4] | ||
| CNS Cancer (SF-268) | 10.0 | [4] | ||
| Prostate Cancer (PC-3) | 10.0 | [4] | ||
| Compound 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia (K-562) | 21.2 | [4] |
| CNS Cancer (SNB-19) | 29.8 | [4] | ||
| Prostate Cancer (DU-145) | 50.0 | [4] | ||
| Compound 13 | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia (RPMI-8226) | < 10.0 | [4] |
| Colon Cancer (COLO 205) | < 10.0 | [4] | ||
| Melanoma (UACC-62) | < 10.0 | [4] | ||
| Compound 15 | N-(4-methoxyphenyl)-benzo[b]thiophene-6-sulfonamide 1,1-dioxide | Colon Cancer (HT-29) | 1-9 | [10] |
| Leukemia (CCRF-CEM) | 1-9 | [10] | ||
| Leukemia (K-562) | 1-9 | [10] |
This table presents a selection of data to illustrate the high potency of benzothiophene derivatives. For a comprehensive overview, please refer to the cited literature.[4][10]
Mechanism of Action: From Microtubule Disruption to Apoptosis
The primary mechanism of action for many of the most potent benzothiophene derivatives is the inhibition of tubulin polymerization.[4][5] This targeted disruption of the cytoskeleton triggers a cascade of events culminating in cell death.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, most notably the segregation of chromosomes during mitosis.[11] Anticancer agents that target tubulin can be broadly classified as either microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).[4] Many potent benzothiophene derivatives act as destabilizing agents, binding to the colchicine site on β-tubulin and preventing the polymerization of tubulin into microtubules.[4] This leads to the disassembly of the mitotic spindle, a critical structure for cell division.
Cell Cycle Arrest and Apoptosis
The disruption of mitotic spindle formation activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This checkpoint halts the cell cycle in the G2/M phase, preventing the cell from proceeding into anaphase with misaligned chromosomes.[5][7] Prolonged arrest at this stage can trigger the intrinsic apoptotic pathway. This is often characterized by the activation of caspase cascades, cleavage of poly(ADP-ribose) polymerase (PARP), and ultimately, programmed cell death.[7][8] Some benzothiophene derivatives have also been shown to induce apoptosis through other mechanisms, such as the inhibition of the STAT3 signaling pathway.[7]
Experimental Protocols for Efficacy Evaluation
The following protocols are standard methodologies for assessing the anticancer efficacy and mechanism of action of novel compounds like iodinated benzothiophenes.
In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for determining the half-maximal inhibitory concentration (IC50) of a compound.
Methodology:
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the iodinated benzothiophene (or other test compounds) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the absorbance at 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.
Methodology:
-
Reagent Preparation: Prepare tubulin stock solution, GTP stock solution, and the test compound dilutions in a suitable buffer (e.g., PIPES buffer).
-
Reaction Setup: In a 96-well plate, combine the tubulin solution, GTP, and either the test compound, a positive control (e.g., colchicine), or a negative control (vehicle).
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Kinetic Reading: Measure the increase in absorbance at 340 nm every minute for 60-90 minutes using a temperature-controlled plate reader. The increase in absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the treated samples to the controls to determine the inhibitory effect of the compound.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Western Blotting for Apoptotic Markers
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of apoptotic pathways.
Methodology:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression. An increase in cleaved caspase-3 and cleaved PARP is a hallmark of apoptosis.
The Rationale for Iodination: A Path to Enhanced Efficacy?
While the existing data on non-iodinated benzothiophenes is compelling, the strategic incorporation of iodine onto the benzothiophene scaffold holds the potential for creating even more potent anticancer agents. The introduction of an iodine atom can influence several key properties of a drug molecule:
-
Increased Lipophilicity: Iodine can increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes and reach its intracellular target.
-
Halogen Bonding: Iodine is a strong halogen bond donor. This non-covalent interaction can lead to stronger and more specific binding to the target protein, in this case, tubulin. This could translate to lower IC50 values and improved efficacy.
-
Metabolic Stability: The presence of a bulky iodine atom can block sites of metabolism, potentially increasing the half-life of the compound and its overall exposure to the tumor cells.
-
Altered Conformation: The size of the iodine atom can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape for binding to its target.
Given that the synthesis of 3-iodo-benzothiophene derivatives has been reported, there is a clear and feasible path to creating a library of iodinated benzothiophenes for systematic evaluation.[9] A direct comparison of the anticancer activity of iodinated versus non-iodinated analogs is a logical and necessary next step in the development of this promising class of compounds.
Conclusion
Benzothiophene derivatives have firmly established themselves as a promising class of anticancer agents, with many analogs exhibiting potent, low nanomolar cytotoxicity against a broad range of cancer cell lines. Their primary mechanism of action, the inhibition of tubulin polymerization, is a clinically validated strategy for cancer therapy. This guide has provided an overview of their efficacy and detailed the key experimental protocols required for their evaluation.
The exploration of iodinated benzothiophenes represents a scientifically driven and highly promising avenue for the development of next-generation tubulin inhibitors. The potential for enhanced target binding, improved cellular uptake, and increased metabolic stability makes a compelling case for the synthesis and rigorous evaluation of these novel compounds. The methodologies outlined herein provide a robust framework for such investigations, which could ultimately lead to the discovery of more effective and less toxic cancer therapeutics.
References
-
Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., Yadlapalli, J. S. K. B., & Crooks, P. A. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1091-1098. [Link]
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Abdel-Rahman, S. A., Wafa, E. I., Ebeid, K., Geary, S. M., Naguib, Y. W., El-Damasy, A. K., & Salem, A. K. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Nanomedicine: Nanotechnology, Biology and Medicine, 36, 102422. [Link]
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Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences Review and Research, 86(1), 133-140. [Link]
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Jadrijević-Mladar Takač, M., Raić-Malić, S., & Font-Bardia, M. (2021). Comparison of Antitumor Activity of Some Benzothiophene and Thienothiophene Carboxanilides and Quinolones in 2D and 3D Cell Culture System. Molecules, 26(22), 7009. [Link]
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Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1094-1117. [Link]
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Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez-Cara, C., Brancale, A., Ferretti, R., ... & Hamel, E. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 18(14), 5119-5129. [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Current Organic Chemistry, 28. [Link]
-
Thiophenes and Their Benzo Derivatives: Synthesis. (2018). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 419-423. [Link]
-
Villar, R., Encio, I., Migliaccio, M., Gil, M. J., & Martinez-Merino, V. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & Medicinal Chemistry, 12(5), 963-968. [Link]
-
Li, Y., Wang, Y., Zhang, J., Li, Y., Wang, Y., Zhang, Y., ... & Liu, Y. (2021). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chembiochem, 22(22), 3166-3177. [Link]
-
Wang, Y., Li, Y., Zhang, J., Li, Y., Wang, Y., Zhang, Y., ... & Liu, Y. (2021). A novel series of benzothiazepine derivatives as tubulin polymerization inhibitors with anti-tumor potency. Bioorganic Chemistry, 108, 104585. [Link]
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Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. (2024). Heliyon, 10(10), e30893. [Link]
-
El-Damasy, A. K., Lee, J. A., Lee, S. Y., Seo, S. H., & Keum, Y. S. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254. [Link]
-
The anticancer IC50 values of synthesized compounds. (2022). Journal of Molecular Structure. [Link]
-
CytoScan™ SRB Cytotoxicity Assay. G-Biosciences. [Link]
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Safety Operating Guide
Personal protective equipment for handling Methyl 3-amino-5-iodobenzothiophene-2-carboxylate
[1]
Executive Safety Analysis (The "Why")
As researchers, we often handle compounds where specific toxicological data is sparse.[1] Methyl 3-amino-5-iodobenzothiophene-2-carboxylate is a functionalized benzothiophene intermediate.[1] While a specific Safety Data Sheet (SDS) may not be widely indexed for this exact CAS, we apply Structure-Activity Relationship (SAR) logic to derive its safety profile based on close analogs (e.g., Methyl 3-amino-5-methylthiophene-2-carboxylate) [1, 2].[1]
Key Risk Factors:
-
The Iodine Substituent: Halogenation (specifically iodination) increases lipophilicity compared to non-halogenated analogs.[1] This enhances the compound's ability to penetrate the stratum corneum (outer skin layer), turning a simple "irritant" into a potential systemic hazard.[1]
-
The Amino-Ester Motif: These functional groups often undergo hydrolysis or metabolic activation.[1] The primary amine suggests potential for sensitization and irritation (H315, H319, H335).
-
Physical State: Likely a crystalline solid.[1] The primary vector of exposure is airborne dust during weighing and transdermal absorption during solubilization.[1]
Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Potential Sensitizer .[1] Adopt a "Zero-Contact" policy.
PPE Command Center (The "What")
Do not rely on generic "wear gloves" advice. The following PPE matrix is designed to create a self-validating barrier system.
A. Respiratory Protection[1][2][3][4]
-
Primary: Certified Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).[1]
-
Secondary (Weighing outside hood): N95 or P100 particulate respirator.[1] Note: Surgical masks offer zero protection against chemical dust.[1]
B. Dermal Protection (The Double-Barrier System)
For this iodinated compound, we utilize a Color-Indicator Double Gloving System .[1] This provides immediate visual feedback if the outer barrier is compromised.[1]
| Layer | Material | Thickness | Function |
| Inner | Bright Blue/Purple Nitrile | 4-5 mil | The "Alarm" layer.[1] If you see this color through a tear, stop immediately.[1] |
| Outer | White/Clear Nitrile (Solids) | 4-5 mil | Contrast layer.[1] Reveals punctures or dark chemical stains easily.[1] |
| Outer | Silver Shield / Laminate (Solutions) | 2.7 mil | Mandatory for DCM/DMF solutions. Nitrile is permeable to halogenated solvents within minutes.[1] |
C. Ocular Protection[3][4][5][6]
Decision Matrix & Workflow Visualization
The following diagram outlines the logical decision path for PPE selection based on the compound's state.
Figure 1: PPE Decision Logic based on physical state.[1][2][3][4] Note the escalation to Laminate gloves when solvents are involved.
Operational Protocol: The "Static-Free" Weighing Method
Benzothiophene derivatives are often fluffy, static-prone solids.[1] Using a spatula directly can cause the powder to "jump," leading to inhalation risks.[1] Use this self-validating protocol:
Step 1: Preparation
-
Anti-Static Gun: If available, treat the weighing boat and spatula.[1]
-
Draft Shield: Ensure the balance draft shield is closed on 3 sides.
-
Liner: Place a distinctively colored (e.g., black) mat or paper in the hood work surface.[1] Why? White powder spills become immediately visible against a dark background.[1]
Step 2: The Transfer
-
Do not pour. Use a micro-spatula.[1]
-
Gravity Transfer: Hold the receiving vial immediately under the source container. Minimize the distance the powder travels through the air.[1]
-
Wipe Down: Before removing the vial from the hood, wipe the exterior with a Kimwipe dampened with methanol.[1] This removes invisible dust that could contaminate your gloves later.[1]
Step 3: Decontamination[1]
Disposal & Emergency Response
Waste Stream Classification
-
Solid Waste: Tag as "Hazardous Solid - Toxic/Irritant."[1] Do not mix with oxidizers (e.g., permanganates) as the sulfur/amine groups can react exothermically.[1]
-
Liquid Waste: Segregate into "Halogenated Organic Waste" due to the Iodine content.[1]
Spill Management (Solid)
-
Isolate: Mark the area.[1]
-
Dampen: Cover the powder gently with a paper towel soaked in inert solvent (e.g., heptane or water, depending on solubility) to prevent dust generation.[1]
-
Scoop: Lift the damp towel and place it in a hazardous waste bag.
-
Wash: Clean surface with soap and water (removes the polar amine/ester residues).[1][4]
References
-
Fisher Scientific. (2024).[1] Safety Data Sheet: Methyl 3-amino-5-methylthiophene-2-carboxylate. (Used as SAR analog for hazard classification).[1]
-
PubChem. (2025).[1][5] Compound Summary: Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS 76575-71-8).[1][3][5][6][7] National Library of Medicine.[1]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][8] Personal Protective Equipment Standards (29 CFR 1910.132).
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
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- 5. 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester | C7H9NO2S | CID 818952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYLATE | 76575-71-8 [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
